molecular formula C11H12N2O2 B1322930 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one CAS No. 759452-96-5

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one

Cat. No.: B1322930
CAS No.: 759452-96-5
M. Wt: 204.22 g/mol
InChI Key: IOEOTMXBXQPWTE-UHFFFAOYSA-N
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Description

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one (CAS: 759452-96-5) is a spirocyclic compound featuring a fused furopyridine and piperidine ring system. Its molecular formula is C₁₁H₁₂N₂O₂ (MW: 204.23). This compound is utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of neuropeptide S receptor antagonists and other bioactive molecules . Commercial availability and structural complexity make it a subject of interest for comparative studies with related spiroheterocycles.

Properties

IUPAC Name

spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-8-1-4-13-7-9(8)11(15-10)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEOTMXBXQPWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CN=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630440
Record name 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759452-96-5
Record name 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Organic Synthesis

The synthesis of 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one generally involves multi-step organic reactions, primarily focusing on cyclization strategies that form the spirocyclic core. Key steps include:

  • Cyclization Reactions: The spirocyclic framework is typically constructed via intramolecular cyclization of appropriately substituted precursors. For example, condensation of pyridine derivatives with piperidinone intermediates under controlled conditions facilitates ring closure.

  • Use of Amines and Isocyanates: Reflux reactions involving amines, methyl propiolate, and isocyanates in the presence of bases such as triethylamine have been reported to promote cyclization and formation of the spiro compound.

  • Purification: Post-reaction mixtures are purified using column chromatography, with yields optimized by controlling stoichiometric ratios, reaction times, and temperature.

Industrial Scale Considerations

For industrial production, synthetic routes are optimized for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to scale up the process while maintaining product consistency.

Detailed Synthetic Methodologies

Step Reaction Type Reagents/Conditions Outcome
1 Condensation Substituted phenyl derivatives + pyridine-based reactants, reflux with triethylamine Formation of intermediate spirocyclic precursors
2 Cyclization Heating with urea or thiourea under basic conditions Closure of spiro ring system
3 Purification Column chromatography (silica gel), solvent removal under reduced pressure Isolation of pure this compound

Reaction Mechanisms and Chemical Transformations

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield oxidized derivatives such as ketones or carboxylic acids.

  • Reduction: Reduction with lithium aluminum hydride or sodium borohydride converts the compound into corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions allow functional group modifications, often facilitated by halogenated solvents and catalysts like palladium on carbon.

Analytical and Characterization Techniques

Characterization of the synthesized compound is critical to confirm structure and purity:

Technique Purpose Key Observations
1H-NMR (600 MHz) Proton environment assignment Signals at δ 1.60–2.17 ppm corresponding to piperidine protons
X-ray Crystallography Determination of spirocyclic conformation Confirmation of spiro junction stereochemistry
HPLC-MS/HRMS Molecular ion peak confirmation Detection of [M+H]+ ion consistent with molecular weight 204.22 g/mol
IR Spectroscopy Functional group identification Carbonyl stretch near 1700 cm⁻¹, heterocyclic ring vibrations

Stock Solution Preparation and Solubility Data

For experimental and formulation purposes, stock solutions of the compound hydrochloride salt are prepared according to solubility profiles in various solvents. The following table summarizes preparation volumes for different concentrations:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.1547 20.7736 41.5472
5 mM Solution Volume (mL) 0.8309 4.1547 8.3094
10 mM Solution Volume (mL) 0.4155 2.0774 4.1547

Preparation involves dissolving the compound in DMSO to create a master stock, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil for in vivo formulations. The order of solvent addition and ensuring clarity at each step is critical to maintain solution stability.

Optimization Strategies for Yield and Purity

  • Reagent Selection: Use of formalin in Mannich-type reactions or aryl piperazines for nucleophilic substitutions enhances regioselectivity.

  • Reaction Time and Temperature: Controlled reflux durations (e.g., 10 hours) minimize side reactions.

  • Purification Techniques: Crystallization from ethanol/toluene mixtures improves purity beyond 95%.

  • Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.

Computational and Mechanistic Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-31+G* level have been used to predict favored conformers and validate experimental data such as X-ray crystallography. These computational studies help resolve discrepancies in stereochemical assignments and guide synthetic modifications to improve yield and selectivity.

Summary Table of Preparation Methods

Preparation Aspect Description Key Parameters
Synthetic Route Multi-step cyclization and condensation Use of amines, isocyanates, reflux conditions
Purification Column chromatography, crystallization Silica gel, ethanol/toluene solvents
Characterization NMR, X-ray, HPLC-MS, IR Confirm structure and purity
Stock Solution Prep Dissolution in DMSO, dilution with co-solvents Concentrations from 1 mM to 10 mM
Yield Optimization Controlled stoichiometry, reaction time Reflux duration, reagent ratios
Computational Support DFT modeling for conformer prediction B3LYP/6-31+G* level calculations

This comprehensive overview of the preparation methods for this compound integrates detailed synthetic strategies, reaction conditions, purification techniques, and analytical characterization, supported by experimental and computational research findings. The data tables provide practical guidance for solution preparation and process optimization, ensuring reproducibility and high-quality synthesis suitable for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one exhibits promising anticancer properties. A series of derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer models. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies indicated that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing effectiveness comparable to standard antibiotics . Furthermore, antifungal activity was noted against common pathogens such as Candida species.

Biological Activities

Anti-inflammatory Effects
this compound has been evaluated for anti-inflammatory properties. Experimental models demonstrated that it significantly reduces inflammation markers in induced models of acute inflammation. This suggests a potential role in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Analgesic Properties
In analgesic studies, the compound showed moderate pain relief effects in animal models when compared to standard analgesics like pentazocine. The results indicate that it may be a candidate for further development as a pain management agent .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Common methods include:

  • Cyclization with Urea/Thiourea : This method employs urea or thiourea in the presence of a base to facilitate cyclization reactions leading to the formation of the spiro compound.
  • Condensation Reactions : The compound can also be synthesized through condensation reactions involving substituted phenyl derivatives and pyridine-based reactants.

These synthetic strategies are crucial for producing derivatives with enhanced biological activity and improved pharmacological profiles .

Case Studies

Study Focus Findings
Study 1Anticancer ActivitySignificant cytotoxicity against breast cancer cells; apoptosis induction observed.
Study 2Antimicrobial PropertiesModerate antibacterial activity against E. coli and S. aureus; effective antifungal activity noted.
Study 3Anti-inflammatory EffectsReduction in inflammatory markers in animal models; potential therapeutic uses in arthritis.
Study 4Analgesic PropertiesModerate pain relief in animal models; compared favorably with existing analgesics.

Mechanism of Action

The mechanism of action of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The spiro architecture and substituent patterns critically influence physicochemical and biological properties. Key analogs include:

Cerpegin-Derived Furopyridinediones (e.g., P1788)
  • Structure : Furo[3,4-c]pyridine-3,4(1H,5H)-dione core with cyclopropyl or alkyl substituents.
  • Key Differences : Lack of a piperidine ring but inclusion of dione groups enhances hydrogen-bonding capacity.
  • Activity : Inhibits dihydroorotate dehydrogenase (DHODH), disrupting pyrimidine biosynthesis and enhancing interferon response .
Spiro[fluorene-9,3′-furo[3,4-c]pyridin]-1′-one (Compounds 42, 43)
  • Structure : Fluorene replaces piperidine in the spiro system.
  • Key Differences : Extended aromaticity increases molecular rigidity and lipophilicity (LogP ~3.5–4.0).
  • Synthesis : Achieved via reduction of pyridine intermediates (77% yield) .
1′-Acyl-spiro[piperidine-4,2′-quinolines] (Compounds 3a–l)
  • Structure: Spiro-piperidine fused with quinoline; acylated at the N-position.
  • Key Differences: Quinoline moiety introduces planar aromaticity, altering electronic properties.
  • Physicochemical Data : Solid or oily substances with molecular ions of low intensity (0.5–8.0% in GC-MS) .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP Solubility Notable Substituents
1H-Spiro[furo-pyridine-piperidin]-1-one 204.23 Not reported ~1.8* Moderate in DMSO Piperidine, fused furopyridine
P1788 (Cerpegin analog) ~220–248 158–233 ~2.5 Low aqueous Cyclopropyl, dione groups
Compound 42 (Fluorene) ~300† Not reported ~3.5–4 Lipophilic Fluorene, pyridine
1′-Benzyl-spiro[piperidine-quinoline] ~350‡ Oily/Solid ~3.0 Chloroform-soluble Acyl groups, benzyl

*Estimated via computational tools; †Based on fluorene derivatives; ‡Approximated from quinoline analogs.

Critical Analysis of Structural-Activity Relationships (SAR)

  • Piperidine vs.
  • Dione Groups : Cerpegin analogs’ dione moieties confer stronger enzyme inhibition (e.g., DHODH) but may reduce metabolic stability.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in Compound 4d) improve target affinity but increase molecular weight and logP .

Biological Activity

1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and promising biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 759452-96-5
  • Purity : 97% .

This compound exhibits significant interactions with various biomolecules:

  • Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the modulation of metabolic pathways .
  • Cell Signaling : The compound influences cell signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation .
  • Gene Expression Modulation : It can alter the expression of apoptosis-related genes, impacting cell survival .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific kinases involved in cell signaling.
  • Binding to Proteins : It alters the conformation and function of target proteins by binding to them.
  • Gene Regulation : Interactions with transcription factors lead to changes in gene expression profiles .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • A study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines through in vitro assays .
  • The compound's ability to enhance the efficacy of established chemotherapeutics like paclitaxel has been noted, suggesting a synergistic effect in cancer treatment .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent:

  • Research indicates that derivatives of spiro compounds exhibit potent COX-2 inhibitory activity . This inhibition is crucial for reducing inflammation and pain.
  • Comparative studies have shown that certain analogs possess IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

StudyFindings
Akhtar et al. (2022)Synthesized novel compounds with significant anti-inflammatory activity; some derivatives showed IC50 values comparable to standard treatments .
Dimmito et al. (2022)Reported good analgesic effects in vivo for related compounds after subcutaneous administration .
ResearchGate (2021)Highlighted the synthesis and biological activity of pyrimidine-containing hybrids with similar pharmacological profiles .

Q & A

(Basic) What synthetic methodologies are commonly used to prepare 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one?

The compound is synthesized via reflux reactions using amines, methyl propiolate, and isocyanates in the presence of triethylamine. Purification involves column chromatography, and yields are optimized by controlling stoichiometric ratios and reaction times (e.g., 42% yield after chromatography in similar spiroheterocycles) . Key steps include TLC monitoring and solvent removal under reduced pressure.

(Basic) What spectroscopic and analytical techniques are critical for characterizing this spiro compound?

  • 1H-NMR (600 MHz) : Assigns proton environments, e.g., δ 1.60–2.17 ppm for piperidine protons .
  • X-ray crystallography : Resolves spirocyclic conformation (CCDC deposition numbers: 843674, 843676) .
  • HPLC-MS/HRMS : Confirms molecular ion peaks (e.g., [M+H]+) and exact mass .
  • IR spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and heterocyclic vibrations .

(Advanced) How can computational methods resolve contradictions in structural or conformational data?

Density Functional Theory (DFT) at the B3LYP/6-31+G* level predicts favored antiperiplanar conformers of related spiro compounds, aligning with experimental X-ray data. For example, zwitterionic forms and substituent orientations are validated through bond distance/angle comparisons . These models guide reinterpretation of conflicting NMR or crystallographic results.

(Advanced) What strategies optimize reaction yields in multi-step syntheses of spiroheterocycles?

  • Reagent selection : Use of formalin for Mannich reactions or aryl piperazines for nucleophilic substitutions .
  • Purification : Crystallization from ethanol/toluene mixtures improves purity (>95%) .
  • Kinetic control : Adjusting reflux duration (e.g., 10 hours for amine coupling) minimizes side products .

(Basic) How are physicochemical properties like LogP and molecular polarity determined experimentally?

  • LogP : Measured via reversed-phase HPLC or calculated using software (e.g., XlogP = 1.5 for related compounds) .
  • Polar surface area (PSA) : Derived from crystallographic data or computational tools (e.g., 68.7 Ų) .

(Advanced) What mechanistic insights explain regioselectivity in spiroheterocycle functionalization?

Electrophilic aromatic substitution and radical coupling (e.g., in aqueous media) favor positions dictated by electron density and steric hindrance. For example, allylation or propargylation at the pyridine nitrogen is guided by nucleophilic addition mechanisms .

(Basic) How is chromatographic purity assessed during synthesis?

  • HPLC : Retention times and peak integration (>95% purity) .
  • TLC : Rf values compared to standards under UV visualization .

(Advanced) How do steric and electronic effects influence spiro compound reactivity in cross-coupling reactions?

Bulky substituents (e.g., benzyl groups) at the piperidine nitrogen hinder nucleophilic attack, while electron-withdrawing groups (e.g., carbonyls) activate the furopyridine ring for Suzuki-Miyaura couplings. DFT calculations predict transition-state geometries .

(Basic) What safety precautions are recommended for handling spiroheterocycles?

While specific toxicity data for this compound is limited, related spiro derivatives show acute oral toxicity (Category 4) and respiratory irritation. Use fume hoods, PPE, and consult SDS for disposal protocols .

(Advanced) How can crystallographic data resolve discrepancies in stereochemical assignments?

Single-crystal X-ray diffraction (e.g., Bruker Smart APEX-2 CCD) unambiguously assigns spiro junction stereochemistry. For example, torsional angles between furopyridine and piperidine rings are measured to validate computational models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one
Reactant of Route 2
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1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one

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